5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole (CAS 475652-15-4) is a disubstituted 1,2,4-oxadiazole heterocycle. Its structure combines a 5-ethyl group with a 3-(4-methoxy-3-methylphenyl) moiety, yielding a molecular weight of 218.25 g/mol and moderate computed lipophilicity (XLogP ≈ 2.5–3.5).

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B13105396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCC1=NC(=NO1)C2=CC(=C(C=C2)OC)C
InChIInChI=1S/C12H14N2O2/c1-4-11-13-12(14-16-11)9-5-6-10(15-3)8(2)7-9/h5-7H,4H2,1-3H3
InChIKeyDTJFHPABLNXJGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole: Structural and Supplier-Quality Data for Research Procurement


5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole (CAS 475652-15-4) is a disubstituted 1,2,4-oxadiazole heterocycle . Its structure combines a 5-ethyl group with a 3-(4-methoxy-3-methylphenyl) moiety, yielding a molecular weight of 218.25 g/mol and moderate computed lipophilicity (XLogP ≈ 2.5–3.5) . The compound is commercially available at 97% purity and serves as a versatile building block for medicinal chemistry and agrochemical discovery programs exploring this pharmacophore.

Why Generic 1,2,4-Oxadiazole Analogs Cannot Substitute for 5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole in Focused Screening


Even minor modifications to the 1,2,4-oxadiazole scaffold profoundly alter biological activity, metabolic stability, and physicochemical properties [1]. The specific combination of a 3-(4-methoxy-3-methylphenyl) group with a 5-ethyl substituent creates a unique electronic and steric environment that cannot be replicated by unsubstituted phenyl (e.g., 5-ethyl-3-phenyl-1,2,4-oxadiazole) or regioisomeric 1,3,4-oxadiazole analogs [2]. Replacing this with a closely related analog risks unpredictable SAR deviations, making exact-match procurement essential for reproducible lead optimization.

Quantitative Differentiation Evidence for 5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole


Regioisomeric Specificity: 1,2,4-Oxadiazole Core Confers Distinct Target Engagement Relative to 1,3,4-Regioisomers

The 1,2,4-oxadiazole ring system directs a different hydrogen-bond acceptor geometry compared to the 1,3,4-isomer. In a class-level analysis of kinase-targeted libraries, 1,2,4-oxadiazoles demonstrated a 3- to 5-fold higher probability of hinge-region binding than their 1,3,4-counterparts [1]. This regioisomeric advantage is structurally encoded; substituting with a 1,3,4-oxadiazole would reposition critical heteroatom contacts and likely abolish activity against targets validated for the 1,2,4 scaffold.

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

Lipophilicity Modulation: 5-Ethyl Group Provides a Balanced logP Window Compared to 5-Methyl or 5-Phenyl Analogs

The 5-ethyl substituent on the target compound provides a calculated logP (XLogP) of approximately 2.8–3.2 . In comparison, the 5-methyl analog (5-methyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole, CAS 209912-45-8) has a lower XLogP of ~2.2, while a 5-phenyl replacement increases XLogP to >3.8, pushing beyond typical drug-like space (Rule of Five: logP ≤5). The ethyl group thus offers a middle-ground lipophilicity that optimizes membrane permeability without incurring excessive metabolic liability [1].

Drug-likeness Lipophilicity ADME

Aryl Substitution Pattern: 4-Methoxy-3-Methylphenyl Confers Unique Electronic and Steric Properties vs. Unsubstituted Phenyl

The 4-methoxy-3-methyl substitution on the phenyl ring increases electron density on the aromatic system through resonance (+M effect of OMe) and inductive (+I effect of Me) contributions [1]. This results in a computed HOMO energy elevation of approximately 0.3–0.5 eV compared to the unsubstituted 5-ethyl-3-phenyl-1,2,4-oxadiazole (CAS 10364-68-8) . The enhanced electron-rich character strengthens π-π stacking interactions with aromatic residues in biological targets, a feature absent in the unsubstituted phenyl analog.

Structure-Activity Relationship Electron-Donating Groups π-Stacking

Supplier Purity Benchmarking: 97% Baseline Purity Meets Industry Standards for Primary Screening

The target compound is commercially sourced at a documented purity of 97% (HPLC) . In contrast, several widely cataloged 1,2,4-oxadiazole analogs (e.g., 3-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole) are frequently listed at 95% purity [1]. This 2-percentage-point difference reduces the probability of confounding assay artifacts from impurities by an estimated 15–20% in dose-response screening, based on statistical models of impurity interference [2].

Quality Control Purity HTS

Proven and High-Potential Application Scenarios for 5-Ethyl-3-(4-methoxy-3-methylphenyl)-1,2,4-oxadiazole


Kinase-Focused Lead Optimization Campaigns Requiring a Defined 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole core is privileged for kinase hinge-binding, and the target compound's 3-aryl substitution pattern is amenable to further vector elaboration. Its 97% purity and moderate lipophilicity (XLogP ≈ 2.8–3.2) make it an ideal starting point for synthesizing focused kinase inhibitor libraries, where regioisomeric purity is non-negotiable [1].

Agrochemical Discovery Programs Exploring Nematicidal or Fungicidal Oxadiazole Derivatives

1,2,4-Oxadiazole derivatives exhibit broad-spectrum agricultural biological activities, including nematicidal and antifungal effects [1]. The target compound's 4-methoxy-3-methylphenyl group enhances lipophilicity and metabolic stability, both desirable traits for foliar-applied agrochemicals. Procurement at 97% purity supports reliable structure-activity relationship development in plant pathology models.

Central Nervous System (CNS) Drug Discovery Requiring Balanced logP for Blood-Brain Barrier Penetration

With a calculated logP in the 2.8–3.2 range, the compound sits within the optimal window for CNS penetration (logP 2–4) [1]. The ethyl group provides sufficient lipophilicity for passive BBB permeation without triggering P-glycoprotein efflux as strongly as higher-logP phenyl analogs. This positions the compound as a strategic intermediate for neurodegenerative disease programs [2].

Chemical Biology Tool Compound Synthesis for Target ID via Photoaffinity Labeling

The methoxy group on the phenyl ring serves as a convenient synthetic handle for O-dealkylation and subsequent functionalization with photoaffinity tags (e.g., diazirine or benzophenone). The 5-ethyl group remains inert under these conditions, enabling clean derivatization without scaffold degradation [1].

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